2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-
Overview
Description
2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- is a complex organic compound with a unique structure that includes a pyrrolone ring, a chlorobenzoyl group, a furan ring, and a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolone ring through a cyclization reaction. The chlorobenzoyl and furan groups are then introduced via substitution reactions. The morpholine moiety is added in the final steps through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- involves its interaction with
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(furan-2-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c22-15-5-3-14(4-6-15)19(25)17-18(16-2-1-11-29-16)24(21(27)20(17)26)8-7-23-9-12-28-13-10-23/h1-6,11,18,25H,7-10,12-13H2/b19-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCYZZHCNQWIBD-HTXNQAPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115286 | |
Record name | 4-(4-Chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380905-16-8 | |
Record name | 4-(4-Chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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